molecular formula C28H44N2 B056391 3,6-Bis(decyl)phthalonitrile CAS No. 119931-48-5

3,6-Bis(decyl)phthalonitrile

Cat. No. B056391
M. Wt: 408.7 g/mol
InChI Key: DSZGQEHPKNNPFU-UHFFFAOYSA-N
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Description

3,6-Bis(decyl)phthalonitrile is a chemical compound with the molecular formula C28H44N2 and a molecular weight of 408.68 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 3,6-Bis(decyl)phthalonitrile involves a multi-step reaction . The first step involves the use of 2,6-dimethylpyridine and dichloromethane in an inert atmosphere at temperatures ranging from -20 to 20 °C for 14 hours . The second step involves the use of lithium chloride, potassium phosphate, and (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran for 10 hours at 20 °C in an inert atmosphere, followed by reflux .


Molecular Structure Analysis

The molecular structure of 3,6-Bis(decyl)phthalonitrile is represented by the formula C28H44N2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,6-Bis(decyl)phthalonitrile have been described in the synthesis analysis section above .

Scientific Research Applications

  • Synthesis and Characterization of Phthalocyanines :

    • Phthalonitriles like 3,6-Bis(decyl)phthalonitrile are precursors for the synthesis of phthalocyanines. These compounds exhibit unique properties like discotic liquid crystal behavior, which are of interest in materials science (McKeown, Chambrier, & Cook, 1990).
    • Different synthetic pathways to obtain 3,6-disubstituted phthalonitriles have been explored, leading to various phthalocyanine derivatives with applications in near-infrared absorption and as precursors for highly substituted phthalocyanine derivatives (Heeney et al., 2013).
  • Photophysicochemical and Biological Properties :

    • Novel phthalonitriles have been studied for their potential in photodynamic and sonophotodynamic therapies. These therapies are significant in the medical field for treating infectious diseases. Phthalocyanine derivatives show high singlet quantum yields, making them effective for these therapies (Farajzadeh et al., 2021).
  • Spectroscopic and Computational Studies :

    • Specific phthalonitriles have been synthesized and characterized, with studies focusing on their molecular structure and potential applications in chemical science. These compounds can react to form novel synthetic pathways and exhibit unique properties (Hasan & Shalaby, 2016).
  • High-Temperature Applications :

    • Phthalonitrile polymers derived from 3,6-Bis(decyl)phthalonitrile exhibit high thermal and thermo-oxidative stabilities, making them suitable for high-temperature applications. Such polymers have potential uses in aerospace and other industries requiring materials with high thermal resistance (Wang et al., 2018).

Safety And Hazards

The safety data sheet for phthalonitrile indicates that it may form combustible dust concentrations in air and is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or ingestion, immediate medical attention is required .

Future Directions

Phthalonitrile resins, which include 3,6-Bis(decyl)phthalonitrile, have shown potential applications in the electronics field due to their unique properties such as low dielectric loss, a densely cross-linked network, an abundant polyaromatic structure, high thermal stability, and mechanical properties . Future research will likely focus on improving the solubility and processibility of these resins, as well as exploring new functions and applications for electronic devices .

properties

IUPAC Name

3,6-didecylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-19-25-21-22-26(28(24-30)27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZGQEHPKNNPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(C(=C(C=C1)CCCCCCCCCC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397415
Record name 3,6-BIS(DECYL)PHTHALONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(decyl)phthalonitrile

CAS RN

119931-48-5
Record name 3,6-BIS(DECYL)PHTHALONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Wang, L Long, C Zhang - Tetrahedron, 2012 - Elsevier
Conclusions Unsymmetrical Pcs reported to date have been classified into four types (A 3 B-type, ABAC-type, ABAB-type, and AABB-type) and their syntheses are summarized. …
Number of citations: 69 www.sciencedirect.com
I Chambrier, MJ Cook, DA Mayes… - Journal of Porphyrins …, 2003 - World Scientific
1 H NMR data obtained for two series of asymmetrically octasubstituted metal-free and zinc phthalocyanines, bearing one or two hydroxyalkyl groups, indicate a degree of solution …
Number of citations: 16 www.worldscientific.com

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